molecular formula C11H8N4O2 B1482423 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2097984-60-4

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482423
CAS No.: 2097984-60-4
M. Wt: 228.21 g/mol
InChI Key: GRKZJSZQALEEJI-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a sophisticated heterocyclic building block designed for advanced drug discovery and agrochemical research. This multifunctional compound integrates a pyrazole core, a pyridine heteroaromatic system, a carboxylic acid, and a cyanomethyl group, offering researchers a versatile scaffold for generating structural diversity through further synthetic modification. The pyrazole nucleus is a privileged structure in medicinal chemistry, featured in a wide range of pharmacological agents with diverse therapeutic activities, including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant properties . The presence of both the carboxylic acid and the electron-deficient pyridine ring makes this compound a promising precursor for the development of active molecules, particularly amides. This is exemplified by the commercial success of related pyrazole-4-carboxylic acid derivatives, such as those used in succinate dehydrogenase inhibitor (SDHI) fungicides, which demonstrate the critical role this functional group plays in creating bioactive compounds . Furthermore, pyrazole derivatives have been investigated as specific enzyme inhibitors for treating various diseases, highlighting the scaffold's relevance in designing targeted therapies . This product is intended for use as a key intermediate in the synthesis of novel compounds for biological screening and structure-activity relationship (SAR) studies. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(cyanomethyl)-3-pyridin-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-3-5-15-7-9(11(16)17)10(14-15)8-2-1-4-13-6-8/h1-2,4,6-7H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKZJSZQALEEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H8N4O2C_{11}H_{8}N_{4}O_{2} with a molecular weight of 228.21 g/mol. The compound features a pyrazole ring substituted with both a cyanomethyl group and a pyridine moiety, which significantly influences its biological properties.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a 1,3-diketone.
  • Introduction of the Pyridinyl Group : Often accomplished via coupling reactions such as Suzuki or Heck coupling.
  • Cyanomethyl Group Addition : Conducted through nucleophilic substitution reactions using suitable cyanomethylating agents.

Anticancer Properties

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. Studies report that compounds in this class can inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (e.g., MDA-MB-231)
  • Colorectal cancer
  • Renal cancer

For instance, a recent study highlighted that certain pyrazole derivatives demonstrated antiproliferative effects in vitro and antitumor activity in vivo, acting on targets such as topoisomerase II and EGFR .

The mechanism by which this compound exerts its biological effects often involves binding to specific enzymes or receptors, modulating their activity. The presence of both cyanomethyl and pyridine groups may enhance binding affinity and specificity towards molecular targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:

Compound NameStructureBiological Activity
1-(Pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidStructureAnticancer activity; targets similar pathways
3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acidStructureExhibits anti-inflammatory properties

The substitution patterns in these compounds significantly influence their pharmacological profiles. For example, the introduction of electron-withdrawing groups can enhance anticancer efficacy by improving receptor binding .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A study involving various pyrazole derivatives showed that those with specific substitutions exhibited enhanced cytotoxicity against breast cancer cells, indicating the importance of chemical structure in therapeutic efficacy .
  • Molecular Docking Studies : Computational studies have suggested that this compound could effectively bind to key proteins involved in cancer proliferation, providing insights into its potential as a lead compound for drug development .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various fungi and bacteria. The compound demonstrates moderate to high antifungal activity, making it a candidate for developing new antifungal agents.

CompoundActivityReference
This compoundModerate to high antifungal activity
3-methyl-1H-pyrazole-4-carboxylic acidHigher antifungal activity than control

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

Pesticidal Properties
The structure of this compound suggests potential use as a pesticide. Its ability to inhibit fungal growth can be harnessed to protect crops from phytopathogenic fungi. Research has shown that similar compounds can effectively control diseases in crops, contributing to sustainable agricultural practices.

Material Science

Polymerization Initiators
The compound can act as an initiator in the polymerization process of various monomers, including acrylics. Its functional groups facilitate the formation of copolymers, which are essential in creating materials with specific properties for industrial applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of pyrazole derivatives, including this compound:

  • A study published in Medicinal Chemistry explored the synthesis of various pyrazolo[3,4-b]pyridines and their biological activities, highlighting their potential as therapeutic agents against cancer and infectious diseases .
  • Another research article focused on the agricultural applications of pyrazole derivatives, demonstrating their efficacy as fungicides against specific crop pathogens .

Comparison with Similar Compounds

Key Observations :

  • Replacing pyridin-3-yl with thiophen-2-yl introduces sulfur, altering solubility and electronic properties. However, the thiophene analog (C₁₀H₇N₃O₂S) was discontinued, suggesting stability or efficacy issues . Benzyl substitution (C₁₆H₁₃N₃O₂) increases hydrophobicity, which may enhance membrane permeability in drug design .
  • Carboxylic Acid Role :
    The carboxylic acid at position 4 is critical for forming salts or coordinating metal ions, a feature exploited in pesticide formulations (e.g., 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in BASF Method D0903) .

Physicochemical Properties

Limited data exist for melting points or solubility. However:

  • The parent compound (C₉H₇N₃O₂) has a higher solubility in polar solvents due to its smaller size and lack of hydrophobic substituents .
  • The cyanomethyl group in the target compound may lower solubility in water compared to the hydrochloride salt derivative (CAS: 1394040-13-1), which is more polar .

Research Findings and Gaps

  • Bioactivity: Pyrazole-4-carboxylic acids are precursors to pesticides, as seen in BASF’s 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Reg-No.: 5069089) . The target compound’s cyanomethyl group could similarly enhance bioactivity, but specific studies are lacking.
  • Stability : The thiophene analog (C₁₀H₇N₃O₂S) was discontinued, hinting at stability issues under storage or reaction conditions .

Preparation Methods

General Synthetic Strategy Overview

Preparation of such substituted pyrazole carboxylic acids typically involves:

  • Construction of the pyrazole ring or modification of a pre-formed pyrazole core.
  • Introduction of the pyridin-3-yl substituent at the 3-position.
  • Functionalization at the N-1 position with a cyanomethyl group.
  • Oxidation or carboxylation at the 4-position to yield the carboxylic acid.

Preparation of Pyrazole-4-carboxylic Acid Derivatives

A well-documented approach to pyrazole-4-carboxylic acids involves oxidation of pyrazole-4-carbaldehydes. Pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction or other formylation methods on pyrazole cores, followed by oxidation to the corresponding carboxylic acids using oxidants such as potassium permanganate or potassium dichromate under acidic conditions. This method provides access to high-purity pyrazole-4-carboxylic acids with good yields.

Step Reaction Type Reagents/Conditions Outcome
1 Formylation (Vilsmeier-Haack) POCl3/DMF or related formylation agents Pyrazole-4-carbaldehyde
2 Oxidation KMnO4 or K2Cr2O7 in acidic medium Pyrazole-4-carboxylic acid

Cyanomethylation at N-1 Position

The cyanomethyl group at the N-1 position is typically introduced via alkylation reactions using cyanomethyl halides (e.g., bromomethyl cyanide) or via nucleophilic substitution with cyanomethyl anions or equivalents.

A representative method involves:

  • Deprotonation of the pyrazole NH with a strong base (e.g., sodium hydride or potassium tert-butoxide).
  • Subsequent alkylation with a cyanomethyl electrophile under controlled temperature to avoid side reactions.

This method ensures selective N-alkylation without affecting other substituents.

Representative Multi-step Synthetic Route

Based on literature precedents and analogous pyrazole carboxylic acid preparations, a plausible synthetic sequence is:

Step Description Key Reagents/Conditions Yield (%) Notes
1 Synthesis of 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde Halogenated pyrazole + pyridin-3-yl boronic acid, Pd catalyst 70-85 Suzuki coupling to install pyridin-3-yl group
2 Oxidation of aldehyde to carboxylic acid KMnO4 in aqueous acidic medium 80-90 Clean conversion to pyrazole-4-carboxylic acid
3 N-1 cyanomethylation Base (NaH), bromomethyl cyanide, DMF, 0-25 °C 60-75 Selective alkylation at N-1 position

Alternative Synthetic Approaches and Catalytic Methods

  • One-pot multi-component reactions: Some methods employ multi-component one-pot reactions catalyzed by Lewis acids (e.g., InCl3) for related pyrazole derivatives, which can streamline synthesis but may require optimization for the specific substitution pattern of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.

  • Grignard carboxylation: For pyrazole derivatives halogenated at the 4-position, Grignard reagents can be formed and reacted with CO2 to directly yield carboxylic acids, as demonstrated in related pyrazole-4-carboxylic acid syntheses.

Research Findings and Optimization Data

Parameter Condition/Value Effect on Yield/Purity
Oxidation agent KMnO4 (aq), acidic medium High yield (~85-90%), high purity (>99%)
Cross-coupling catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Efficient C-C bond formation, minimal side-products
Base for cyanomethylation NaH or KOtBu Selective N-alkylation, yields 60-75%
Solvent for alkylation DMF or DMSO Good solubility, reaction control
Temperature for alkylation 0-25 °C Minimizes side reactions, improves selectivity

Summary Table of Preparation Methods

Step No. Reaction Type Reagents Conditions Yield (%) Notes
1 Suzuki coupling 3-bromo-1H-pyrazole-4-carbaldehyde + pyridin-3-yl boronic acid, Pd catalyst Reflux in toluene/EtOH with base 70-85 Installation of pyridin-3-yl group
2 Oxidation KMnO4, acidic aqueous medium Room temp to reflux 80-90 Conversion of aldehyde to acid
3 N-1 cyanomethylation NaH, bromomethyl cyanide, DMF 0-25 °C 60-75 Selective N-alkylation

Q & A

Q. What are the established synthetic routes for 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization of pyridine-substituted hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-hydrazinopyridine dihydrochloride can react with alkyl methacrylates to form pyrazolidinone intermediates, followed by chlorination and oxidation to introduce the carboxylic acid group . Key optimization steps include:
  • Temperature control : Chlorination steps (e.g., converting pyrazolidinone to 3-chloro derivatives) require precise temperature gradients (0–5°C) to avoid over-chlorination.
  • Catalyst selection : Use of K₂CO₃ or other mild bases in nucleophilic substitution steps improves regioselectivity .
  • Oxidation conditions : Controlled oxidation with KMnO₄ or CrO₃ ensures decarboxylation does not precede functionalization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) resolves impurities .
  • Spectroscopy :
  • ¹H/¹³C NMR : Pyridin-3-yl protons appear as doublets (δ 8.5–9.0 ppm), while the cyanomethyl group shows a singlet near δ 4.0 ppm .
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; CN stretch at ~2250 cm⁻¹ .
  • X-ray crystallography : Intermolecular hydrogen bonds between the carboxylic acid and pyridinyl N stabilize the crystal lattice, confirming spatial arrangement .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in bioactivity data for pyrazole-4-carboxylic acid derivatives?

  • Methodological Answer : Divergent bioactivity (e.g., pesticide vs. radiopharmaceutical applications) arises from substituent-dependent electronic effects:
  • Electron-withdrawing groups (e.g., -CN, -CF₃) enhance electrophilicity, favoring enzyme inhibition (e.g., Keap1 binding) .
  • Steric effects : Bulky groups at the 1-position (e.g., allyl) reduce membrane permeability, limiting in vivo efficacy despite in vitro activity .
  • Data reconciliation : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., Keap1 or cytochrome P450 enzymes) and validate with isothermal titration calorimetry (ITC) .

Q. How can computational methods predict the stability and reactivity of this compound under varying pH conditions?

  • Methodological Answer :
  • pKa estimation : DFT calculations (B3LYP/6-31G*) predict carboxylic acid deprotonation at pH ~3.5, while the pyridinyl N remains protonated below pH 5.0 .
  • Hydrolysis pathways : MD simulations show cyanomethyl group hydrolysis to -COOH at pH > 9, forming 1,3-disubstituted pyrazole-dicarboxylic acid. Monitor via LC-MS/MS (negative ion mode) .
  • Degradation products : Oxidative decarboxylation at elevated temperatures (>150°C) generates CO₂ and pyridinyl nitriles .

Experimental Design & Troubleshooting

Q. What strategies mitigate low yields in the final decarboxylation step of the synthesis?

  • Methodological Answer : Low yields often stem from incomplete oxidation or side reactions:
  • Catalyst optimization : Replace CrO₃ with TEMPO/NaClO₂ for milder oxidation, reducing over-oxidation of the pyridinyl ring .
  • Solvent effects : Use DMF/H₂O (4:1) to solubilize intermediates and prevent aggregation .
  • In situ monitoring : Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) or inline IR spectroscopy .

Q. How should researchers handle discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :
  • Batch comparison : Compile ¹H NMR data in DMSO-d6; deviations >0.1 ppm suggest impurities (e.g., unreacted starting material).
  • Isotopic labeling : Synthesize ¹³C-labeled cyanomethyl groups to distinguish between structural isomers via 2D NMR (HSQC) .
  • Contaminant identification : LC-HRMS (Q-TOF) with fragmentation patterns (m/z 20–500) identifies byproducts like 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (∆m/z = -26 due to cyanomethyl loss) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

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